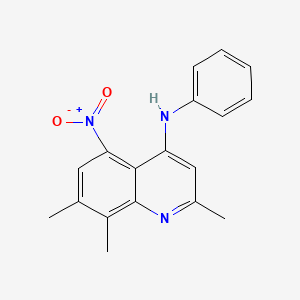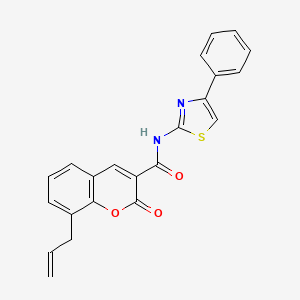
2,7,8-trimethyl-5-nitro-N-phenylquinolin-4-amine
Descripción general
Descripción
2,7,8-trimethyl-5-nitro-N-phenylquinolin-4-amine is a complex organic compound with a quinoline backbone This compound is characterized by the presence of three methyl groups, a nitro group, and a phenylamine group attached to the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7,8-trimethyl-5-nitro-N-phenylquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable quinoline precursor, followed by the introduction of methyl groups through alkylation reactions. The phenylamine group is then introduced via a nucleophilic substitution reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2,7,8-trimethyl-5-nitro-N-phenylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methyl and phenylamine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and catalysts such as palladium on carbon. Reaction conditions often involve high temperatures and pressures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups like hydroxyl or carboxyl groups.
Aplicaciones Científicas De Investigación
2,7,8-trimethyl-5-nitro-N-phenylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,7,8-trimethyl-5-nitro-N-phenylquinolin-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylamine group can also participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6,8-trimethyl-5-nitro-N-phenylquinolin-4-amine
- 2,7,8-trimethyl-5-nitro-N-phenylquinolin-4-amine
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of three methyl groups and a nitro group on the quinoline ring, along with the phenylamine group, provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
2,7,8-trimethyl-5-nitro-N-phenylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-9-16(21(22)23)17-15(20-14-7-5-4-6-8-14)10-12(2)19-18(17)13(11)3/h4-10H,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIWWLGRJLSXHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=CC(=NC2=C1C)C)NC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5,7-trimethyl-2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-indole](/img/structure/B3737007.png)
![(5Z)-1-(4-bromophenyl)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3737015.png)
![N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B3737018.png)
![2-(cyclopropylmethyl)-7-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3737019.png)
![1-[3-cyclopentyl-5-(5-methoxy-1H-indol-2-yl)-1H-1,2,4-triazol-1-yl]butan-2-ol](/img/structure/B3737029.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B3737031.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]benzamide](/img/structure/B3737043.png)
![2-[(5E)-5-[(2-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)acetamide](/img/structure/B3737051.png)
![2-(2-Nitrophenoxy)-N-[2-(pyridin-3-YL)-1,3-benzoxazol-5-YL]acetamide](/img/structure/B3737064.png)
![3-(2-hydroxyphenyl)-N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-1H-pyrazole-5-carboxamide](/img/structure/B3737074.png)
![2-[N-(2-CHLOROPHENYL)METHANESULFONAMIDO]-N-(2,6-DIMETHYLPHENYL)ACETAMIDE](/img/structure/B3737080.png)
![methyl 3-[(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B3737091.png)

![5-[(2-bromo-4-methylphenoxy)methyl]-3-(3,4-dichlorobenzyl)-1,2,4-oxadiazole](/img/structure/B3737103.png)
